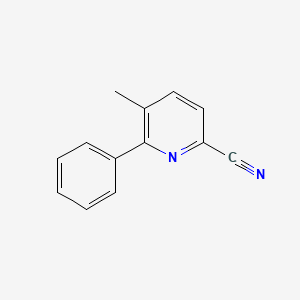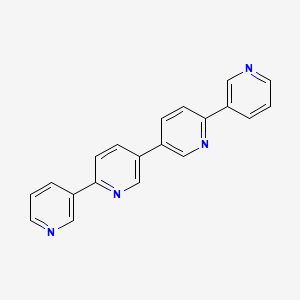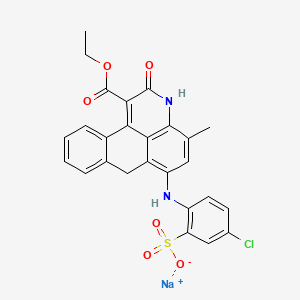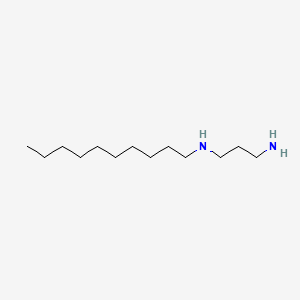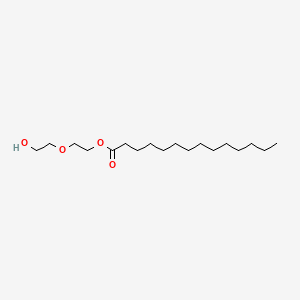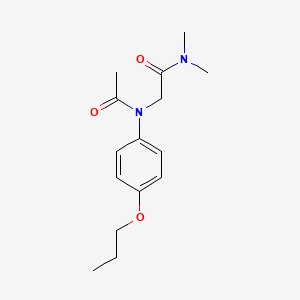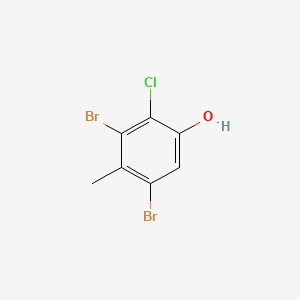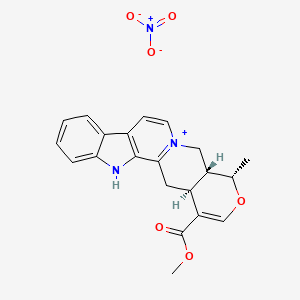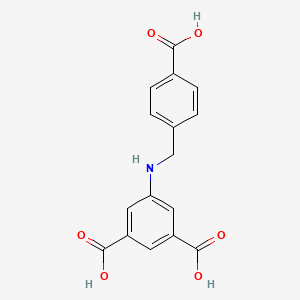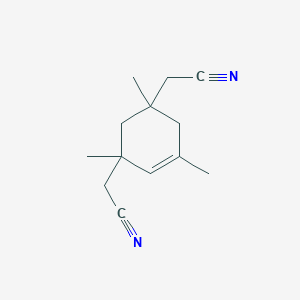
2,2'-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile is an organic compound with a unique structure characterized by a cyclohexene ring substituted with three methyl groups and two acetonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 1,3,5-trimethylcyclohex-4-ene-1,3-dione with malononitrile in the presence of a base such as piperidine . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organic molecules.
Materials Science: The compound can be incorporated into covalent organic frameworks (COFs) for applications in chemical sensing and catalysis.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trimethylcyclohexane: This compound has a similar cyclohexane ring structure but lacks the nitrile groups.
1,3,3-Trimethylcyclohexene: Similar in structure but with different substitution patterns and no nitrile groups.
2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: Similar in having nitrile groups but with a different cyclohexane substitution pattern.
Uniqueness
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile is unique due to its specific substitution pattern on the cyclohexene ring and the presence of two nitrile groups
Propiedades
Número CAS |
87614-63-9 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
2-[5-(cyanomethyl)-1,3,5-trimethylcyclohex-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-11-8-12(2,4-6-14)10-13(3,9-11)5-7-15/h8H,4-5,9-10H2,1-3H3 |
Clave InChI |
MMLHOLZBJSZQFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(C1)(C)CC#N)(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


